Cas no 727359-81-1 (Ethanone,1-(2-ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-)
727359-81-1 structure
Product Name:Ethanone,1-(2-ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-
CAS-nummer:727359-81-1
MF:C13H15FO
MW:206.256007432938
CID:558910
PubChem ID:21106104
Update Time:2025-04-19
Ethanone,1-(2-ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Ethanone,1-(2-ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-
- Ethanone,1-(2-ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-(9CI)
- 2-(2-ethyl-5-fluoroindan-2-yl)-ethanone
- SCHEMBL936918
- MFCD28959374
- 1-(2-ETHYL-5-FLUORO-1,3-DIHYDROINDEN-2-YL)ETHANONE
- 2-acetyl-2-ethyl-5-fluoroindan
- 727359-81-1
- AZRSMUWSNHWVQR-UHFFFAOYSA-N
- 1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone
- 1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone
-
- Inchi: 1S/C13H15FO/c1-3-13(9(2)15)7-10-4-5-12(14)6-11(10)8-13/h4-6H,3,7-8H2,1-2H3
- InChI-sleutel: AZRSMUWSNHWVQR-UHFFFAOYSA-N
- LACHT: FC1C=CC2=C(C=1)CC(C(C)=O)(CC)C2
Berekende eigenschappen
- Exacte massa: 206.110693260g/mol
- Monoisotopische massa: 206.110693260g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 2
- Complexiteit: 263
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.7
- Topologisch pooloppervlak: 17.1Ų
Ethanone,1-(2-ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)- Gerelateerde literatuur
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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